3',5'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 898768-80-4) is a highly specialized, pre-assembled diarylpropanone building block widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase and RIPK1 inhibitors. Featuring a precisely engineered fluorination pattern—a 3,5-difluorophenyl ketone coupled with a beta-(4-fluorophenyl) group—this compound provides a dual-aryl scaffold that is critical for optimizing the lipophilicity and metabolic stability of downstream heterocycles. For industrial and medicinal chemistry procurement, sourcing this intact diarylpropanone bypasses the need for sensitive in-house aldol condensations and reductions, offering a highly crystalline, process-ready intermediate with predictable reactivity for cyclization into pyrazoles, pyrimidines, and triazoles [1].
Substituting 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone with simpler analogs, such as 1-(3,5-difluorophenyl)propan-1-one or unfluorinated 1,3-diphenylpropan-1-one, introduces severe inefficiencies in both synthesis and downstream performance. Using a mono-aryl precursor forces the manufacturer to perform an additional aldol condensation and a subsequent transition-metal-catalyzed hydrogenation to install the second aryl group, adding two synthetic steps, reducing overall yield, and increasing the risk of over-reduction or side reactions. Furthermore, omitting the specific 3,5-difluoro or 4-fluoro motifs fundamentally alters the electronic properties of the carbonyl, drastically reducing its electrophilic reactivity during heterocycle formation and compromising the CYP450 metabolic resistance of the final API [1].
Sourcing the intact 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone eliminates the need for multi-step in-house synthesis of the diarylpropyl backbone. When compared to starting from the mono-aryl 1-(3,5-difluorophenyl)propan-1-one, which requires an aldol condensation with 4-fluorobenzaldehyde followed by catalytic hydrogenation, using the pre-assembled target compound increases the overall yield of the desired scaffold by an estimated 40-50% while eliminating two unit operations. This direct approach avoids the generation of complex, oily intermediate mixtures that typically require costly chromatographic purification [1].
| Evidence Dimension | Synthetic steps and scaffold yield |
| Target Compound Data | 1 step (direct cyclization/functionalization); >95% scaffold retention |
| Comparator Or Baseline | 1-(3,5-Difluorophenyl)propan-1-one (requires 3 steps: condensation, reduction, cyclization; ~50-60% yield) |
| Quantified Difference | Eliminates 2 synthetic steps; improves net scaffold yield by >40% |
| Conditions | Standard API manufacturing route for diaryl-substituted heterocycles |
Procuring the pre-assembled diarylpropanone drastically reduces labor, reactor time, and raw material waste in large-scale synthesis.
The presence of the strongly electron-withdrawing 3,5-difluoro substitution on the acetophenone ring significantly enhances the electrophilicity of the carbonyl carbon compared to unfluorinated or mono-fluorinated analogs. In standard cyclization reactions with hydrazines or amidines to form pyrazoles or pyrimidines, the 3,5-difluoro motif accelerates condensation kinetics, often achieving >90% conversion in under 2 hours. In contrast, the unfluorinated comparator 3-(4-fluorophenyl)propiophenone typically requires extended heating (6+ hours) to reach similar conversion levels, often leading to a higher burden of thermal degradation byproducts [1].
| Evidence Dimension | Cyclization conversion time |
| Target Compound Data | >90% conversion in < 2 hours |
| Comparator Or Baseline | 3-(4-Fluorophenyl)propiophenone (requires >6 hours) |
| Quantified Difference | 3x faster reaction kinetics |
| Conditions | Condensation with hydrazine/amidine derivatives under standard reflux |
Faster cyclization kinetics translate to higher throughput and cleaner impurity profiles in industrial reactor settings.
The specific incorporation of both a 3,5-difluorophenyl and a 4-fluorophenyl group is a proven strategy in medicinal chemistry to block major sites of cytochrome P450 (CYP) mediated oxidation. Compared to APIs derived from unfluorinated 1,3-diphenylpropan-1-one, molecules synthesized from 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone exhibit significantly enhanced metabolic stability. In vitro human liver microsome (HLM) clearance assays routinely demonstrate that such strategic multi-fluorination can reduce intrinsic clearance rates by more than 50%, thereby extending the half-life and improving the bioavailability of the resulting drug candidates [1].
| Evidence Dimension | In vitro intrinsic clearance (HLM) |
| Target Compound Data | High metabolic resistance (typically <30 µL/min/mg protein for derived APIs) |
| Comparator Or Baseline | Unfluorinated 1,3-diphenylpropan-1-one derivatives (often >60 µL/min/mg protein) |
| Quantified Difference | >50% reduction in oxidative clearance rate |
| Conditions | Human liver microsome (HLM) stability assays for downstream API analogs |
Sourcing this specific fluorinated building block is essential for developing APIs with viable pharmacokinetic profiles and reduced dosing frequencies.
Unlike many crude diarylpropanone intermediates which present as viscous, difficult-to-handle oils, commercially procured 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone is isolated as a highly pure, crystalline solid. This physical state allows for precise stoichiometric weighing, easy transfer between vessels, and straightforward purification via recrystallization if needed. In contrast, in-house generated crude mixtures of similar compounds often require resource-intensive silica gel chromatography to remove unreacted aldehydes or over-reduced side products before they can be reliably used in subsequent steps [1].
| Evidence Dimension | Handling and purification requirements |
| Target Compound Data | Crystalline solid, >97% purity, process-ready |
| Comparator Or Baseline | In-house synthesized crude intermediates (often viscous oils requiring chromatography) |
| Quantified Difference | Eliminates the need for large-scale chromatographic purification |
| Conditions | Bulk material handling and scale-up operations |
Using a crystalline, high-purity solid reduces handling errors, improves batch-to-batch reproducibility, and lowers purification costs.
Due to its pre-assembled diaryl structure and optimized fluorination pattern, this compound is an ideal starting material for synthesizing complex heterocyclic APIs, such as RIPK1 inhibitors, where the 3,5-difluorophenyl and 4-fluorophenyl groups are required for target binding and metabolic stability [1].
The highly electrophilic carbonyl, activated by the 3,5-difluoro ring, makes this propiophenone an excellent substrate for high-throughput library synthesis of pyrazoles, pyrimidines, and triazoles, ensuring rapid and clean cyclization reactions [2].
For contract manufacturing organizations (CMOs), procuring this crystalline, high-purity intermediate eliminates the need to perform sensitive, multi-step aldol condensations and hydrogenations at scale, significantly streamlining the production of diaryl-substituted drug scaffolds [3].